[(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
[(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is a compound that features a pyrazole ring substituted with a fluorophenyl group and a methyl group. Pyrazoles are known for their diverse biological activities and are commonly found in various pharmaceutical compounds . The presence of the fluorophenyl group can enhance the compound’s biological activity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 3-fluorobenzyl chloride with 1-methyl-1H-pyrazole-4-carboxaldehyde in the presence of a base such as sodium hydride . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
[(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
[(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Mechanism of Action
The mechanism of action of [(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as apoptosis in cancer cells or reduced inflammation . The pathways involved may include the inhibition of kinases or other signaling molecules .
Comparison with Similar Compounds
[(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine can be compared with other similar compounds, such as:
1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-amine: Similar structure but different substitution pattern.
(S)-1-(1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyridin-2(1H)-one): Contains additional functional groups and exhibits different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and stability .
Properties
Molecular Formula |
C12H14FN3 |
---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C12H14FN3/c1-16-9-11(8-15-16)7-14-6-10-3-2-4-12(13)5-10/h2-5,8-9,14H,6-7H2,1H3 |
InChI Key |
VIWWXWGRLKVIBV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNCC2=CC(=CC=C2)F |
Origin of Product |
United States |
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